molecular formula C5H12O4S B2371158 2-Ethoxyethyl methanesulfonate CAS No. 98139-68-5

2-Ethoxyethyl methanesulfonate

Cat. No. B2371158
CAS RN: 98139-68-5
M. Wt: 168.21
InChI Key: NUJFCQFIGKZNJF-UHFFFAOYSA-N
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Description

2-Ethoxyethyl methanesulfonate is a chemical compound with the molecular formula C5H12O4S . It is commonly used in laboratory settings.


Molecular Structure Analysis

The molecular structure of 2-Ethoxyethyl methanesulfonate consists of a methanesulfonate group attached to an ethoxyethyl group . The InChI code for this compound is InChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Ethoxyethyl methanesulfonate is a colorless liquid with a molecular weight of 168.21. It has a vapor pressure of 0.024 Pa at 25 ℃ and a solubility of 103 g/L in water at 20 ℃. The compound is flammable, and its flashpoint is 85 ℃.

Scientific Research Applications

Synthesis and Characterization

2-Ethoxyethyl methanesulfonate is involved in the synthesis and characterization of various chemical compounds. For example, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form different compounds with potential applications in supramolecular chemistry. These compounds exhibit unique structural motifs and may contribute to the development of new materials with specific properties (Shankar et al., 2011).

Microbial Metabolism

Methanesulfonic acid, a related compound, plays a role in microbial metabolism, particularly in the biogeochemical cycling of sulfur. Diverse aerobic bacteria use methanesulfonate as a source of sulfur for growth, highlighting its ecological significance (Kelly & Murrell, 1999).

Antineoplastic Activity

Some derivatives of methanesulfonates, such as 2-chloroethyl (methylsulfonyl)methanesulfonate, have shown antineoplastic activity against certain types of leukemia, suggesting their potential application in cancer research (Shealy et al., 1984).

Analysis in Pharmaceuticals

Methanesulfonic acid is used in pharmaceuticals and can contain impurities like methyl methanesulfonate and ethyl methanesulfonate. Research has been conducted to develop methods for determining these impurities, indicating the importance of 2-Ethoxyethyl methanesulfonate in quality control and safety in pharmaceutical manufacturing (Zhou et al., 2017).

Hydrolysis and Chemical Reactions

Studies have been conducted on the hydrolysis of methanesulfonate esters, which is significant in the context of removing potentially genotoxic alkyl esters of methane sulfonic acid in various processes (Chan, Cox, & Sinclair, 2008).

Catalytic Applications

Methanesulfonic acid has been used as a catalyst in the synthesis of benzoxazoles and other compounds, showcasing its utility in facilitating chemical reactions (Kumar, Rudrawar, & Chakraborti, 2008).

Textile Industry

In the textile industry, methanesulfonic acid has been explored as a catalyst for finishing cotton to produce durable-press properties, demonstrating its applicability in material science and textile engineering (Reinhardt et al., 1973).

Safety and Hazards

2-Ethoxyethyl methanesulfonate is highly toxic and can cause severe skin and eye irritation . It is a potent alkylating agent that can cause DNA damage and induce genetic mutations . It has been classified as a hazardous substance by the United States Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) .

properties

IUPAC Name

2-ethoxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJFCQFIGKZNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 30g of 2-ethoxyethanol in 300ml of tetrahydrofuran 27.4ml of pyridine were added and 26.4ml of mesyl chloride added dropwise at room temperature over 15 minutes. The mixture was refluxed overnight, the solid that formed filtered off and the solvent evaporated off from the residue. The residue was distilled under 20m Hg to give 2-ethoxyethyl methanesulphonate.
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